molecular formula C17H20N2O2 B5345711 1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea

1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B5345711
M. Wt: 284.35 g/mol
InChI Key: WMQDPPITJOWKGY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound belonging to the urea class. This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected by a urea linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-6-14(9-12(11)2)18-17(20)19-16-8-7-15(21-4)10-13(16)3/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQDPPITJOWKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 3,4-dimethylaniline with 4-methoxy-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

3,4-Dimethylaniline+4-Methoxy-2-methylphenyl isocyanateThis compound\text{3,4-Dimethylaniline} + \text{4-Methoxy-2-methylphenyl isocyanate} \rightarrow \text{this compound} 3,4-Dimethylaniline+4-Methoxy-2-methylphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (25-50°C). The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography. The choice of solvent and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methyl groups on the aromatic rings, converting them to carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may target the urea linkage, leading to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications. Studies may focus on its efficacy and safety as a pharmaceutical agent.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea: Contains additional methoxy groups, potentially altering its chemical properties.

    1-(3,4-Dimethylphenyl)-3-(4-chloro-2-methylphenyl)urea:

Uniqueness

1-(3,4-Dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the presence of both methyl and methoxy groups on the aromatic rings. This combination of substituents influences its chemical reactivity, stability, and potential biological activities, distinguishing it from other similar compounds.

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